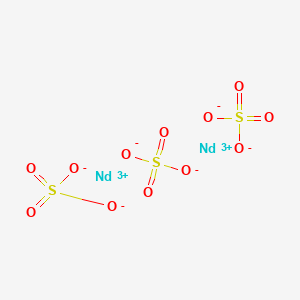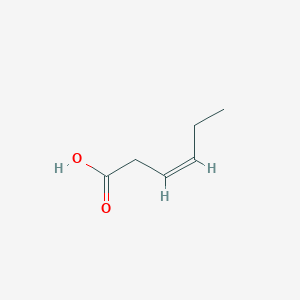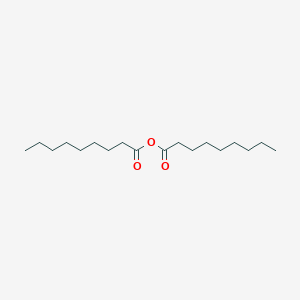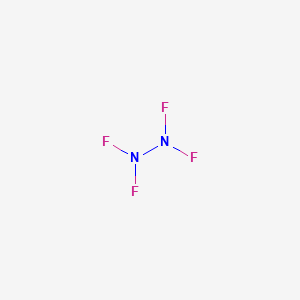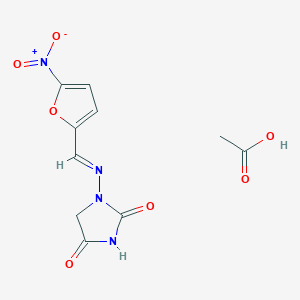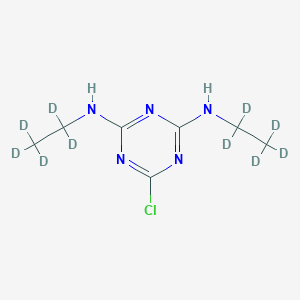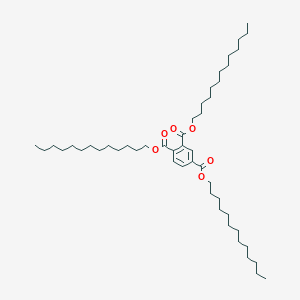
Tri(tridecyl) benzene-1,2,4-tricarboxylate
Vue d'ensemble
Description
Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as Tris(tridecyl)Trimellitate, is a chemical compound with the molecular formula C48H84O6 . It has a molecular weight of 757.2 g/mol . The IUPAC name for this compound is tritridecyl benzene-1,2,4-tricarboxylate .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46 (49)43-37-38-44 (47 (50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45 (42-43)48 (51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 . The Canonical SMILES representation is CCCCCCCCCCCCCOC (=O)C1=CC (=C (C=C1)C (=O)OCCCCCCCCCCCCC)C (=O)OCCCCCCCCCCCCC . Physical And Chemical Properties Analysis
Tri(tridecyl) benzene-1,2,4-tricarboxylate has a molecular weight of 757.2 g/mol . It has a high XLogP3-AA value of 19.9, indicating that it is highly lipophilic . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has 42 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 756.62679039 g/mol . The topological polar surface area is 78.9 Ų .Applications De Recherche Scientifique
Application in Biological Studies
Specific Scientific Field
The compound is used in the field of Biological Studies .
Summary of the Application
Tri(tridecyl) benzene-1,2,4-tricarboxylate is used in non-aqueous sunscreen oil to evaluate the high sun protection factor .
Methods of Application or Experimental Procedures
The compound is mixed with non-aqueous sunscreen oil. The mixture is then applied to the skin to evaluate its sun protection factor .
Results or Outcomes
The results of this application are not explicitly mentioned in the sources. However, it is implied that the compound contributes to a high sun protection factor when used in non-aqueous sunscreen oil .
Application in Hair Care Products
Specific Scientific Field
The compound is used in the field of Cosmetology .
Summary of the Application
Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as Tridecyl Trimellitate, is used in hair care products to give a high shine to hair serums .
Methods of Application or Experimental Procedures
The compound is mixed with other ingredients to form a hair serum. The serum is then applied to the hair to enhance its shine .
Results or Outcomes
The results of this application are not explicitly mentioned in the sources. However, it is implied that the compound contributes to a high shine when used in hair serums .
Application in Reproductive Toxicity Screening
Specific Scientific Field
The compound is used in the field of Toxicology .
Summary of the Application
Tri(tridecyl) benzene-1,2,4-tricarboxylate is used in reproductive toxicity screening tests .
Methods of Application or Experimental Procedures
The compound is administered orally to rats via gavage. The effects on appearance, body weight, feed consumption, gross pathology, reproductive organ weights, and microscopic effects in the kidneys are then observed .
Results or Outcomes
No effects were observed on appearance, body weight, feed consumption, gross pathology, reproductive organ weights, and microscopic effects in the kidneys. However, the number of spermatocytes and spermatids was slightly reduced in some males of the mid-and high-dose groups .
Application as a Dispersing Agent
Specific Scientific Field
The compound is used in the field of Chemical Engineering .
Summary of the Application
Tri(tridecyl) benzene-1,2,4-tricarboxylate is used as a dispersing agent .
Methods of Application or Experimental Procedures
The compound is mixed with other substances to form a dispersion. The dispersion is then used in various applications where a uniform distribution of particles is needed .
Results or Outcomes
The results of this application are not explicitly mentioned in the sources. However, it is implied that the compound contributes to the uniform distribution of particles when used as a dispersing agent .
Application as a Lubricant
Specific Scientific Field
The compound is used in the field of Mechanical Engineering .
Summary of the Application
Tri(tridecyl) benzene-1,2,4-tricarboxylate is used as a lubricant .
Methods of Application or Experimental Procedures
The compound is applied to surfaces to reduce friction and wear .
Results or Outcomes
The results of this application are not explicitly mentioned in the sources. However, it is implied that the compound contributes to the reduction of friction and wear when used as a lubricant .
Safety And Hazards
The safety data sheet for Tri(tridecyl) benzene-1,2,4-tricarboxylate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises against letting the chemical enter drains and discharging it into the environment .
Propriétés
IUPAC Name |
tritridecyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOLXDFMLKRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240602 | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
CAS RN |
94109-09-8 | |
| Record name | 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




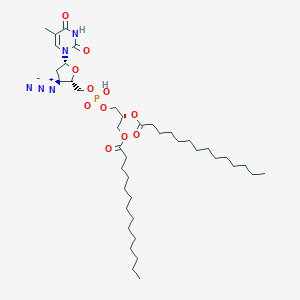
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)

